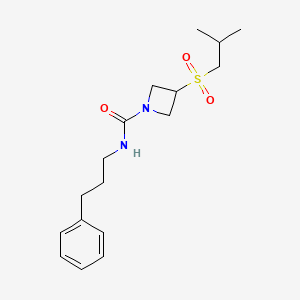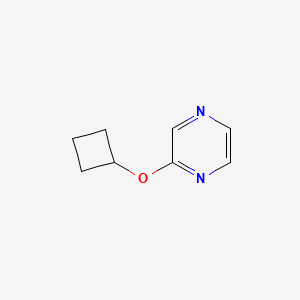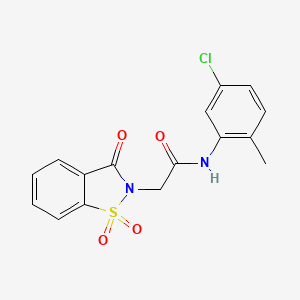
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C22H27NO2S and its molecular weight is 369.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structure and Interaction Analysis
A study focused on the synthesis and structural analysis of related compounds, highlighting their molecular interactions and potential applications in scientific research. Specifically, the research on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, a compound with similar structural features, demonstrated its molecular structure through single-crystal X-ray diffraction. This study provides insights into the stabilization of crystal structures through various noncovalent interactions, which could be relevant for understanding the applications of the target compound in material science and pharmaceutical research (Gouda et al., 2022).
Sigma Receptor Binding and Antiproliferative Activity
Research on compounds structurally similar to the target molecule has explored their affinity for sigma receptors and their antiproliferative effects on cancer cells. For example, methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives, including compounds with a structural resemblance to the target chemical, showed significant sigma(1) receptor binding affinity and selectivity. These findings could suggest potential therapeutic applications in neuropharmacology and oncology, especially in the context of sigma receptor-mediated pathways (Berardi et al., 2005).
Cardiovascular Agent Development
The synthesis of related naphthalene derivatives and their evaluation as potential cardiovascular agents represent another area of scientific research application. Compounds synthesized for their vasodilating and β-blocking activities offer insights into the development of new therapeutic agents for cardiovascular diseases. Such research underscores the importance of structural analogs of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide in exploring novel cardiovascular treatments (Miyake et al., 1983).
Enzymatic Inhibition and Anticancer Activity
Studies on sulfur-containing analogs targeting enzymes like aminopeptidase N have demonstrated potent inhibitory effects and potential anti-angiogenic activities. These findings are crucial for the development of anticancer strategies, especially those targeting tumor growth and metastasis through enzyme inhibition. Research on N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, an analog with a hydroxamic acid group, highlights the therapeutic potential of similar compounds in oncology (Lee et al., 2005).
Propriétés
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2S/c1-16(2)26-20-9-7-17(8-10-20)13-21(24)23-15-22(25)12-11-18-5-3-4-6-19(18)14-22/h3-10,16,25H,11-15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERFMFUTEYQVFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B2591554.png)


![2-[[4-(Methoxymethoxy)phenyl]methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2591558.png)
![2,8-Dimethylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2591559.png)

![N-(4-Chlorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-A]pyridine-8-sulfonamide](/img/structure/B2591562.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2591563.png)
![Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2591565.png)
![Methyl 6-(chlorosulfonyl)spiro[2.5]octane-1-carboxylate](/img/structure/B2591567.png)
![6-(2-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2591571.png)

![1-(2-fluorobenzyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2591575.png)
![2-(4-CHLOROPHENOXY)-N'~1~-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHYLPROPANOHYDRAZIDE](/img/structure/B2591577.png)
